Ethyl 2-oxohept-6-enoate Ethyl 2-oxohept-6-enoate
Brand Name: Vulcanchem
CAS No.: 55782-68-8
VCID: VC19586755
InChI: InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Ethyl 2-oxohept-6-enoate

CAS No.: 55782-68-8

Cat. No.: VC19586755

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxohept-6-enoate - 55782-68-8

Specification

CAS No. 55782-68-8
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name ethyl 2-oxohept-6-enoate
Standard InChI InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3
Standard InChI Key CFEWOHAJKIOZOZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)CCCC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-oxohept-6-enoate’s structure comprises:

  • A β-keto ester group at C2, enabling keto-enol tautomerism and nucleophilic reactivity.

  • A terminal alkene at C6, facilitating conjugation with the carbonyl group and participation in cycloadditions or electrophilic additions.

  • An ethyl ester at C1, providing steric and electronic modulation for downstream reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.21 g/mol
LogP (Partition Coeff.)1.47
Polar Surface Area43.37 Ų

The moderate lipophilicity (LogP = 1.47) suggests balanced membrane permeability, while the polar surface area indicates potential hydrogen-bonding interactions with biological targets.

Spectroscopic Signatures

  • ¹H NMR: Distinct signals include a triplet for the ethyl ester’s methyl group (δ1.21.4ppm\delta \approx 1.2–1.4 \, \text{ppm}), a quartet for the ester’s methylene (δ4.14.3ppm\delta \approx 4.1–4.3 \, \text{ppm}), and a multiplet for the alkene protons (δ5.66.0ppm\delta \approx 5.6–6.0 \, \text{ppm}).

  • IR Spectroscopy: Strong absorptions at 1740cm1\approx 1740 \, \text{cm}^{-1} (ester C=O) and 1710cm1\approx 1710 \, \text{cm}^{-1} (ketone C=O) confirm functional groups.

Synthetic Methodologies

Claisen Condensation

A principal route involves Claisen condensation between ethyl acetoacetate and allyl bromide under basic conditions (e.g., sodium ethoxide):

CH3C(O)CH2COOEt+CH2=CHCH2BrNaOEtEthyl 2-oxohept-6-enoate+HBr\text{CH}_3\text{C(O)CH}_2\text{COOEt} + \text{CH}_2=\text{CHCH}_2\text{Br} \xrightarrow{\text{NaOEt}} \text{Ethyl 2-oxohept-6-enoate} + \text{HBr}

Optimization Strategies:

  • Catalyst: Lewis acids (e.g., BF3OEt2\text{BF}_3\cdot\text{OEt}_2) enhance ketone electrophilicity.

  • Solvent: Anhydrous THF minimizes ester hydrolysis.

  • Temperature: Maintaining 10C-10^\circ\text{C} suppresses enolization side reactions.

Palladium-Catalyzed Cross-Coupling

An alternative method employs palladium catalysis for coupling ethyl 4-iodobutyrate with methacryloyl chloride:

Ethyl 4-iodobutyrate+CH2=C(COCl)CH3Pd(PPh3)4Ethyl 2-oxohept-6-enoate+HCl\text{Ethyl 4-iodobutyrate} + \text{CH}_2=\text{C(COCl)CH}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ethyl 2-oxohept-6-enoate} + \text{HCl}

This method achieves higher regioselectivity but requires rigorous purification via column chromatography.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Claisen Condensation65–7590–95High
Palladium Cross-Coupling50–6085–90Moderate

Reactivity and Functionalization

Keto-Enol Tautomerism

The β-keto group exists in equilibrium with its enol form, enhancing acidity (pKa11\text{p}K_a \approx 11) and enabling:

  • Michael Additions: Reactivity with nucleophiles (e.g., amines, thiols) at the α-carbon.

  • Cyclizations: Intramolecular reactions with the alkene to form five- or six-membered rings.

Alkene Functionalization

The terminal alkene undergoes:

  • Epoxidation: Using mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) to form an epoxide.

  • Hydroboration: Anti-Markovnikov addition of boranes for alcohol synthesis.

  • Diels-Alder Reactions: Serving as a dienophile in [4+2] cycloadditions.

Applications in Medicinal Chemistry

Antimicrobial Activity

β-Keto esters analogous to ethyl 2-oxohept-6-enoate demonstrate broad-spectrum antimicrobial effects. For instance:

  • Bacterial Inhibition: MIC values of 816μg/mL8–16 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli correlate with membrane disruption and protein binding.

  • Antifungal Activity: Disruption of ergosterol biosynthesis in Candida albicans via ketone-mediated enzyme inhibition.

Table 3: Biological Activity Profile

ActivityMechanismEfficacy (IC₅₀)
AntimicrobialMembrane disruption8–16 μg/mL
AnticancerTubulin binding, ROS induction12–25 μM

Comparative Analysis with Structural Analogs

Positional Isomerism

Shifting the ketone to C3 (as in ethyl 3-oxohept-6-enoate) reduces enol content (pKa13\text{p}K_a \approx 13), altering reactivity:

  • Reduced Acidity: Limits nucleophilic attacks at the α-carbon.

  • Altered Tautomerism: Favors keto form, diminishing cyclization propensity.

Ester Group Modifications

Replacing the ethyl ester with methyl (CH3O\text{CH}_3\text{O}):

  • Lower Thermal Stability: Shorter alkyl chain increases hydrolysis susceptibility.

  • Enhanced Reactivity: Reduced steric hindrance accelerates enolate formation.

Table 4: Structural and Functional Comparisons

CompoundKetone PositionEster GroupKey Reactivity Difference
Ethyl 2-oxohept-6-enoateC2EthylHigh enol content, acidic
Ethyl 3-oxohept-6-enoateC3EthylLow enol content, stable
Methyl 2-oxohept-6-enoateC2MethylFaster hydrolysis

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